molecular formula C11H14O B1295399 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 14944-28-6

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B1295399
CAS RN: 14944-28-6
M. Wt: 162.23 g/mol
InChI Key: HAQPAIYNBOCMTO-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-Methyl-1,2,3,4,-tetrahydro-1-naphthol, is a chemical compound with the formula C11H14O . It has a molecular weight of 162.2283 . The compound is a substrate for aryl sulfotransferase (AST) IV enzyme .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be represented by the InChI code: InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 . This indicates that the compound has a cyclic structure with a hydroxyl group attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol include a molecular weight of 162.2283 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Molecular Structure Analysis

  • Stereoselective Catalytic Reduction : The compound's derivatives have been utilized in stereoselective catalytic reduction studies. For instance, serrulatane derivatives underwent a highly stereoselective reduction to yield cis products (Tippett & Massy-Westropp, 1993).
  • Synthesis of Cardiovascular Agents : Derivatives of 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol have been synthesized as part of the search for useful cardiovascular agents (Miyake et al., 1983).
  • Crystal Structure Analysis : The molecular structures of various derivatives have been determined, contributing to the understanding of stereochemistry and molecular conformation in the field of crystallography (Kaiser et al., 2023).

Pharmaceutical Research

  • Ligands for Receptor Studies : Analogues of the compound have been designed for potential use as positron emission tomography radiotracers in oncology, due to their ability to interact with specific receptors (Abate et al., 2011).
  • Study of Organotin Compounds : The compound's derivatives have been used in the study of organotin compounds, providing insights into reactions and stereospecificity (Podestá et al., 1989).

Chemical Synthesis Techniques

  • Enantiomer Synthesis : Methods have been developed for synthesizing enantiomers of related compounds, contributing to the field of stereochemistry and enantioselective synthesis (Groenewold & Gross, 1981).
  • Ring Pucker Analysis : Studies on the ring pucker in dihydroaromatic epoxides of related compounds have been conducted to understand conformational aspects in organic chemistry (Zacharias et al., 1995).

properties

IUPAC Name

1-methyl-3,4-dihydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(12)8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQPAIYNBOCMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933650
Record name 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol

CAS RN

14944-28-6
Record name 1-Methyl-1,2,3,4,-tetrahydro-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014944286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 98.0 g (0.670 mol) of α-tetralone in 800 ml of anhydrous ether was added over 30 min to a solution of 285 ml (0.855 mol) of 3.0M methyl magnesium bromide in ether under N2 whilst stirring magnetically. After completion of the addition, the reaction was heated to reflux for 30 min, allowed to cool, then quenched with 120 ml of saturated ammonium chloride solution. The ether layer was decanted from an offwhite solid, washed with water (400 ml), then with saturated sodium chloride solution, dried (K2CO3) and evaporated in vacuo to leave 91.9 g (85%) of an orange solid. NMR δ(CDCl3) 1.57 (3H, s), 1.77 (1H, s), 1.80-2.00 (4H, m), 2.80 (2H, m), 7.08 (1H, d of d), 7.18 (1H, t of d), 7.23 (1H, t of d), 7.60 (1 H, d of d).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Özdemirhan, S Sezer, Y Sönmez - Tetrahedron: Asymmetry, 2008 - Elsevier
An efficient chemoenzymatic route for the synthesis of optically active aromatic ring fused cyclic tertiary alcohols (S)-(−)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (−)-1b and (S)-(+)-1-…
Number of citations: 36 www.sciencedirect.com
HMS Milagre - 2023 - repositorio.unesp.br
1-methyl-1, 2, 3, 4-tetrahydronaphthalen-1-ol, C11H14O; MM 162.23 g mol-1; white solid (76% yield, 1.85 g–purified via recrystallization with cold heptane). MS (EI, 70 eV) m/z (relative …
Number of citations: 0 repositorio.unesp.br
D Özdemirhan - Synthetic Communications, 2017 - Taylor & Francis
Initially, chemoenzymatic route to optically active aromatic ring-fused cyclic tertiary alcohols (S)-(–)-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol-(–)-1b, (S)-(+)-1-methyl-2,3-dihydro-1H-…
Number of citations: 12 www.tandfonline.com
M Barker, M Clackers, R Copley… - Journal of medicinal …, 2006 - ACS Publications
The tetrahydronaphthalene−benzoxazine glucocorticoid receptor (GR) partial agonist 4b was optimized to produce potent full agonists of GR. Aromatic ring substitution of the …
Number of citations: 95 pubs.acs.org
LMT Frija, CAM Afonso - Tetrahedron, 2012 - Elsevier
Tertiary alcohols react under mild conditions in the presence of Amberlyst ® -15 (dry) (solid-supported sulfonic acid) to give predominantly the most stable alkene in very good yield. The …
Number of citations: 42 www.sciencedirect.com
AP Brucks, DS Treitler, SA Liu, SA Snyder - Synthesis, 2013 - thieme-connect.com
While methods for the racemic dihalogenation and halohydroxylation of alkenes have been known for decades, enantioselective variants of these processes remain elusive. Initial …
Number of citations: 30 www.thieme-connect.com
V Gotor‐Fernández, V Gotor - Green Biocatalysis, 2016 - Wiley Online Library
Enzyme‐catalyzed acylation reactions are versatile strategies for the production of esters and amides in optically active form. In this context, hydrolases and mainly lipases have …
Number of citations: 2 onlinelibrary.wiley.com
LEI GONG, JIN WANG, HWEI YU, Y ZHOU, T ZOU… - revistadechimie.ro
The rapid development of the automotive industry has led to the accumulation of a large number of waste tires that contain a lot of reusable energy. Macromolecular organics in waste …
Number of citations: 3 revistadechimie.ro
AA Alrasheid, BS Abdallah, AO Ali - Journal of Drug Design and …, 2018 - researchgate.net
Pimpinella anisum L.(family Apiaceae) is widely used for curing variety of ailments. The objective of this study was to evaluate the antimicrobial activity and chemical composition of …
Number of citations: 6 www.researchgate.net
RRC Monteiro, JJ Virgen-Ortiz, A Berenguer-Murcia… - Catalysis Today, 2021 - Elsevier
This review intends to present some of the latest studies on the lipase A from Candida antarctica (CALA). This lipase is among the most stable ones and has some capability to attack …
Number of citations: 88 www.sciencedirect.com

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